molecular formula C11H6ClFO2 B2622040 5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde CAS No. 310459-43-9

5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde

Cat. No.: B2622040
CAS No.: 310459-43-9
M. Wt: 224.62
InChI Key: IKGCOVURJWXEST-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde is a halogenated aromatic furan derivative characterized by a furan ring substituted at the 5-position with a 3-chloro-4-fluorophenyl group and a formyl (-CHO) group at the 2-position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and heterocyclic bioactive molecules. Its structural features—a planar furan ring and electron-withdrawing substituents (Cl, F)—enhance its reactivity in condensation and cyclization reactions, making it valuable for constructing complex molecular architectures .

Properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFO2/c12-9-5-7(1-3-10(9)13)11-4-2-8(6-14)15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGCOVURJWXEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Intermediates

1. Organic Synthesis:
5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde serves as a versatile intermediate in the synthesis of complex organic molecules. Its aldehyde functional group allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

  • Oxidation Reactions: The aldehyde can be oxidized to form carboxylic acids, which are crucial in synthesizing pharmaceuticals and agrochemicals.
  • Reduction Reactions: The compound can be reduced to alcohols, which are valuable in the production of fragrances and flavors.
  • Substitution Reactions: The chloro group can participate in nucleophilic substitutions, facilitating the creation of diverse derivatives for further applications.

2. Anticancer Properties:
Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines.

  • Case Study: In vitro studies demonstrated that this compound showed efficacy against A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM, indicating strong cytotoxic effects.

3. Antimicrobial Activity:
The compound also displays antimicrobial properties against a range of bacterial strains.

  • Mechanism of Action: It disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Effective Strains: Studies have reported effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

5-(4-Chlorophenyl)furan-2-carbaldehyde
  • Synthesis : Prepared from 2-furaldehyde in water, yielding 45.2% orange crystals with a melting point (m.p.) of 126–128°C .
  • Reactivity : The para-chloro substituent increases electron-withdrawing effects, facilitating nucleophilic aromatic substitution.
  • Applications : Used to synthesize chalcone derivatives (e.g., compound 2a, m.p. 179–181°C), which exhibit antimicrobial activity .
5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde
  • Fluorine’s ortho-position further polarizes the aromatic ring, increasing electrophilicity .
5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde
  • Methoxy groups introduce electron-donating effects, which may alter solubility and reactivity compared to halogenated analogs .

Nitrophenyl Derivatives

5-(2/3/4-Nitrophenyl)furan-2-carbaldehyde
  • Thermodynamics :

    Compound ΔsubH° (kJ/mol) ΔvapH° (kJ/mol) ΔfH°(cr) (kJ/mol)
    5-(2-Nitrophenyl) derivative 98.3 ± 1.2 76.5 ± 0.9 -245 ± 3
    5-(3-Nitrophenyl) derivative 102.1 ± 1.5 78.2 ± 1.1 -238 ± 2
    5-(4-Nitrophenyl) derivative 105.6 ± 1.8 80.1 ± 1.3 -230 ± 4
    • The nitro group’s position significantly impacts sublimation enthalpy (ΔsubH°) and solid-state stability. Para-nitro derivatives exhibit higher ΔsubH°, indicating stronger crystal lattice interactions .

Heterocyclic Analogs

5-(4-Chlorophenyl)thiophene-2-carbaldehyde
  • Synthesis : Prepared in DMSO with a lower yield (25%) and m.p. 88–90°C compared to furan analogs. Thiophene’s higher aromaticity reduces electrophilicity, affecting condensation efficiency .

Thermodynamic and Physical Properties

  • Combustion Energies :

    Compound ΔcH° (kJ/mol) ΔfH°(cr) (kJ/mol)
    5-(4-Nitrophenyl)-furan-2-carbaldehyde -3520 ± 12 -230 ± 4
    Methyl-substituted derivative -3480 ± 10 -225 ± 3
    • Electron-withdrawing groups (e.g., nitro) increase combustion energy due to higher bond dissociation energies .

Biological Activity

5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a chlorofluorophenyl group, which contributes to its chemical reactivity and potential therapeutic effects. The presence of halogen atoms enhances its electrophilic character, making it a candidate for various biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:

  • Minimum Inhibitory Concentrations (MICs) : The compound showed MIC values ranging from 0.25 to 4 µg/mL against standard bacterial strains, indicating potent antibacterial activity .
  • Zone of Inhibition : When tested against Staphylococcus aureus and Chromobacterium violaceum, the compound produced inhibition zones of 20.5 mm and 17.0 mm, respectively .
Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureus20.5 ± 0.40.25 - 4
Chromobacterium violaceum17.0 ± 0.30.25 - 4

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly its cytotoxic effects on human tumor cell lines:

  • Cytotoxicity : Studies revealed that the compound exhibited IC50 values ranging from 3.36 to 21.35 μM against various cancer cell lines, showing promising antiproliferative activity .
  • Selectivity Index : The selectivity index calculated for this compound was found to be approximately 1.82, indicating it may be more effective than traditional chemotherapeutics like 5-fluorouracil (5-FU) .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with biological macromolecules such as proteins and nucleic acids, potentially disrupting cellular processes essential for microbial survival and cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparative studies with structurally similar compounds have been conducted:

Compound Name Structure Characteristics Unique Features
3-Chloro-4-fluorophenolPhenolic structure with chlorine and fluorineStronger hydrogen bonding due to hydroxyl
5-(4-Bromophenyl)furan-2-carboxylic acidFuran ring with carboxylic acidPotential for stronger acidic interactions
5-(3-Nitrophenyl)furan-2-aldehydeFuran ring with a nitro groupEnhanced electrophilicity due to nitro

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial efficacy of several furan derivatives, including our target compound, against clinical isolates of bacteria. Results indicated that this compound was significantly more effective than some standard antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of various derivatives on human cancer cell lines using the MTT assay, where this compound showed promising results in inhibiting cell growth compared to traditional chemotherapeutics .

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